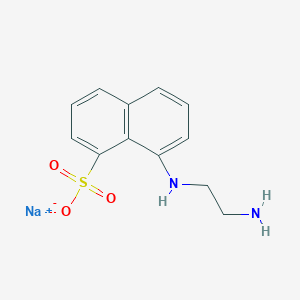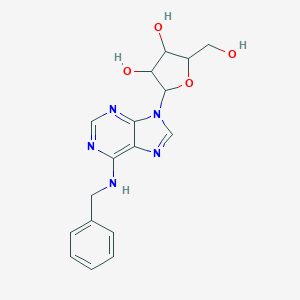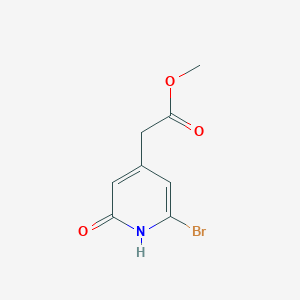
Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate
Übersicht
Beschreibung
Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate is a chemical compound that is widely used in scientific research. It is a derivative of pyridine and has been found to have various applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Efficient Large-Scale Synthesis : Research by Morgentin et al. (2009) describes an efficient methodology for synthesizing compounds with pyridin- and pyrimidin-yl acetate cores, providing a foundation for large-scale synthesis of such compounds, including "Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate" derivatives. This methodology paves the way for potential rapid access to heterocyclic analogues, crucial for pharmaceuticals and agrochemicals development (Morgentin et al., 2009).
Novel Building Blocks : Another study by Prezent et al. (2016) introduces a new building block for constructing pyrazolo[4,3-c]pyridines, indicating the potential of "this compound" derivatives in synthesizing novel heterocyclic compounds with possible applications in drug discovery and material science (Prezent et al., 2016).
Crystal Structure and Molecular Analysis
- Crystal Structure Characterization : Research conducted by Mao et al. (2015) on the crystal structure of related compounds provides insights into molecular interactions and packing, which is essential for understanding the material properties and reactivity of "this compound" derivatives (Mao et al., 2015).
Potential Applications in Medicinal Chemistry
- Antimicrobial Activity : A study by Huang et al. (2017) on pyridyl–pyrazole-3-one derivatives, which share structural similarities with "this compound," demonstrates the antimicrobial potential of such compounds. This suggests that derivatives of "this compound" could be explored for antimicrobial properties (Huang et al., 2017).
Proton Transfer Studies
- Photoinduced Tautomerization : The study of 2-(1H-pyrazol-5-yl)pyridines by Vetokhina et al. (2012) showcases the interesting photochemical behavior of pyridine derivatives, suggesting potential applications of "this compound" in developing photo-responsive materials (Vetokhina et al., 2012).
Wirkmechanismus
The mechanism of action of similar compounds often involves interactions with biological targets. For example, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)4-5-2-6(9)10-7(11)3-5/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETKFZGYJCDCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)NC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405092 | |
| Record name | Methyl (6-bromo-2-oxo-1,2-dihydropyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141807-52-5 | |
| Record name | Methyl (6-bromo-2-oxo-1,2-dihydropyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)

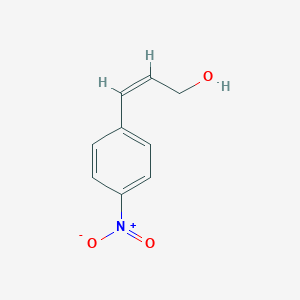
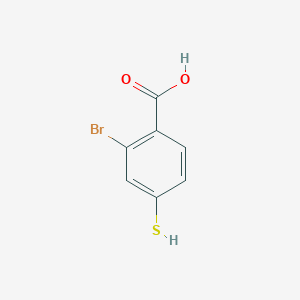


![2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol](/img/structure/B15003.png)
![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)

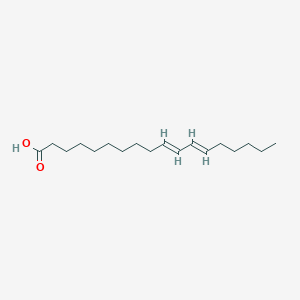
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)

